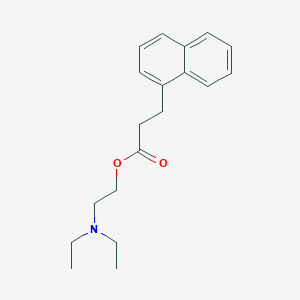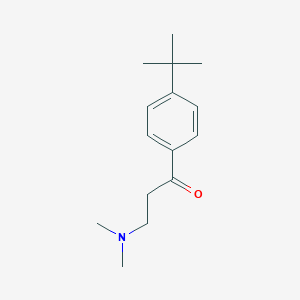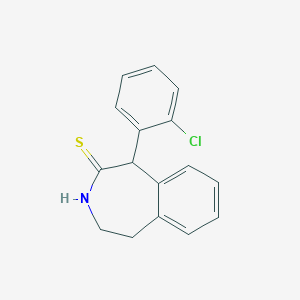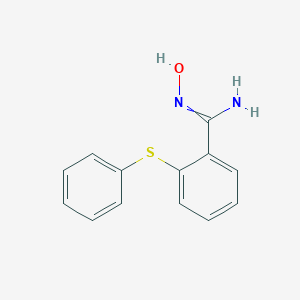
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate is an organic compound with a complex structure that includes a naphthalene ring and a diethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3-(1-naphthyl)propanoate typically involves the esterification of 3-naphthalen-1-ylpropanoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ester derivatives.
Applications De Recherche Scientifique
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 3-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, potentially modulating their activity. The naphthalene ring may facilitate binding to hydrophobic pockets within proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl 3-(2-furyl)-2-(1-naphthylmethyl)propanoate
- 2-(Diethylamino)ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate
Uniqueness
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate is unique due to its specific combination of a naphthalene ring and a diethylaminoethyl group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C19H25NO2/c1-3-20(4-2)14-15-22-19(21)13-12-17-10-7-9-16-8-5-6-11-18(16)17/h5-11H,3-4,12-15H2,1-2H3 |
Clé InChI |
WSYCNOZBOHYBKN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CCC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCN(CC)CCOC(=O)CCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B373782.png)

![2-[(3,4-Dimethoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373784.png)
![1-(4-Cyclopentylphenyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone](/img/structure/B373785.png)
![2-Chlorodibenzo[b,f]thiepine](/img/structure/B373786.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373787.png)
![11-[3-(dimethylamino)propyl]-10,11-dihydrodibenzo[b,f]thiepine-10-carbonitrile](/img/structure/B373792.png)
![11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B373793.png)


![3,4-Bis[(2-fluorophenyl)sulfanyl]phenyl methyl sulfone](/img/structure/B373797.png)
![{3-[(2-Iodobenzyl)sulfanyl]-4-methoxyphenyl}acetic acid](/img/structure/B373798.png)
![2-fluoro-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373799.png)
![Bis(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl) ether](/img/structure/B373801.png)
